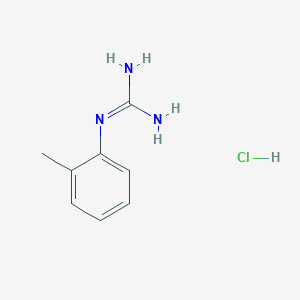

N-o-トリルグアニジン塩酸塩

説明

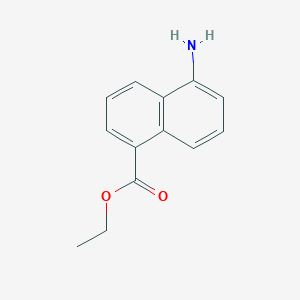

“N-o-tolyl-guanidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a light brown solid with a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-methylphenyl)guanidine hydrochloride .

Synthesis Analysis

A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported . The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Molecular Structure Analysis

The molecular structure of “N-o-tolyl-guanidine hydrochloride” consists of a network of guanidinium cations and chloride anions .

Chemical Reactions Analysis

“N-o-tolyl-guanidine hydrochloride” has been found to be an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution . The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .

Physical And Chemical Properties Analysis

“N-o-tolyl-guanidine hydrochloride” is a light brown solid . It has a molecular weight of 185.66 .

科学的研究の応用

N-o-トリルグアニジン塩酸塩の用途に関する包括的な分析

銅の腐食抑制: N-o-トリルグアニジン塩酸塩は、N,N'-ジ-o-トリルグアニジン(DTG)に合成することができ、これは銅の腐食を遅らせるための優れた阻害剤として報告されています。 この化合物は、酸性溶液中で20×10−6 Mで98%を超える効率を示し、特に銅が一般的に使用される金属である工業環境における銅材料を腐食から保護するための強力な剤となっています .

水質監視: グアニジンの誘導体、N-o-トリルグアニジン塩酸塩と類似の化合物など、水中で検出されており、汚染物質として存在していることを示しています。これらの化合物に関する研究は、高い水質を維持し、規制値を決定するために不可欠です。 これは、N-o-トリルグアニジン塩酸塩は、水質評価の一部として監視することで、その分布、運命、および潜在的な排出源を理解できる可能性を示唆しています .

作用機序

Target of Action

N-o-tolyl-guanidine hydrochloride is a guanidine derivative .

Biochemical Pathways

The biochemical pathways affected by N-o-tolyl-guanidine hydrochloride are currently unknown . Guanidine derivatives are known to be highly soluble in water, which may influence their interaction with various biochemical pathways .

Pharmacokinetics

Its molecular weight is 185.66 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-o-tolyl-guanidine hydrochloride. For instance, guanidine derivatives are known to be persistent and mobile organic compounds (PMOCs), highly soluble in water, and pose a threat to water resource quality . This solubility can influence the compound’s distribution, fate, and emission source, which are critical to maintain high water quality and to determine regulatory limits for these pollutants .

特性

IUPAC Name |

2-(2-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMCGTVQUBUJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6976-05-2 | |

| Record name | 6976-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)

![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)